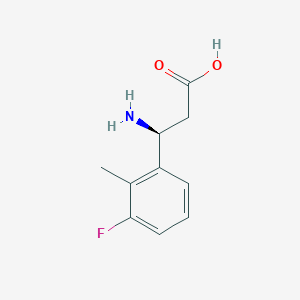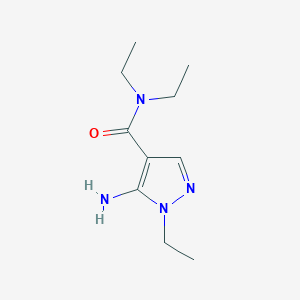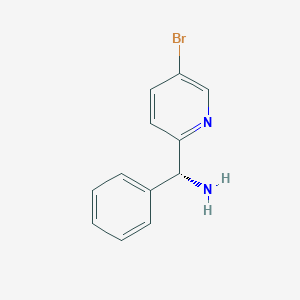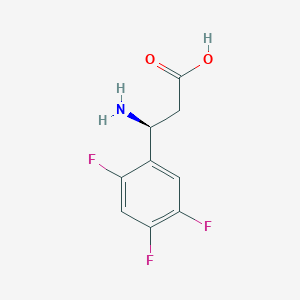
(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a chiral center at the third carbon, making it an enantiomerically pure compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid typically involves several steps:
Nitration and Fluorination: Starting from o-methylphenol, a nitration reaction selectively generates 2-methyl-6-nitrophenol.
Reduction and Amination:
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. Techniques such as catalytic hydrogenation and advanced purification methods are employed to ensure the compound meets industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 3-Fluoro-2-methylbenzoic acid.
Reduction: 3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme-substrate interactions and protein engineering due to its unique structural features.
Industry: The compound is used in the production of liquid crystals and other advanced materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Pathways Involved: The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more effective modulation of biological pathways.
Comparaison Avec Des Composés Similaires
3-Fluoro-2-methylbenzoic acid: Shares the fluorinated aromatic ring but lacks the amino and propanoic acid groups.
3-Amino-3-phenylpropanoic acid: Similar structure but without the fluorine and methyl groups on the aromatic ring.
Uniqueness:
- The combination of the fluorine atom and the chiral center at the third carbon makes (3S)-3-Amino-3-(3-fluoro-2-methylphenyl)propanoic acid unique. This structural feature enhances its potential for specific interactions with biological targets, making it a valuable compound in drug design and other applications .
Propriétés
Formule moléculaire |
C10H12FNO2 |
|---|---|
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
(3S)-3-amino-3-(3-fluoro-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12FNO2/c1-6-7(3-2-4-8(6)11)9(12)5-10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14)/t9-/m0/s1 |
Clé InChI |
NWJCIWQNZQSADS-VIFPVBQESA-N |
SMILES isomérique |
CC1=C(C=CC=C1F)[C@H](CC(=O)O)N |
SMILES canonique |
CC1=C(C=CC=C1F)C(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-2-methoxyphenol](/img/structure/B11731921.png)
![(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine](/img/structure/B11731929.png)

![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11731941.png)
![bis[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731944.png)


![1-cyclopentyl-N-[(2,5-difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B11731951.png)

![3-Methoxy-1-methyl-n-{[1-(2,2,2-trifluoroethyl)-1h-pyrazol-4-yl]methyl}-1h-pyrazol-4-amine](/img/structure/B11731966.png)
![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11731967.png)

![3-[({[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11731973.png)
![1-ethyl-3-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11731977.png)
